molecular formula C23H25N3O2 B14612662 Benzenamine, 4,4'-[(2-nitrophenyl)methylene]bis[N,N-dimethyl- CAS No. 57752-01-9

Benzenamine, 4,4'-[(2-nitrophenyl)methylene]bis[N,N-dimethyl-

Cat. No.: B14612662
CAS No.: 57752-01-9
M. Wt: 375.5 g/mol
InChI Key: QKBNMQZDWBVLML-UHFFFAOYSA-N
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Description

Benzenamine, 4,4’-[(2-nitrophenyl)methylene]bis[N,N-dimethyl-] is a complex organic compound with a molecular formula of C23H25N3O2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4,4’-[(2-nitrophenyl)methylene]bis[N,N-dimethyl-] typically involves a multi-step process. One common method includes the reaction of 4,4’-methylenebis[N,N-dimethylaniline] with 2-nitrobenzaldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the desired temperature. The reaction mixture is then purified using techniques such as crystallization or distillation to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4,4’-[(2-nitrophenyl)methylene]bis[N,N-dimethyl-] can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines.

Scientific Research Applications

Benzenamine, 4,4’-[(2-nitrophenyl)methylene]bis[N,N-dimethyl-] has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenamine, 4,4’-[(2-nitrophenyl)methylene]bis[N,N-dimethyl-] involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Methylenebis[N,N-dimethylaniline]: A related compound with similar structural features but lacking the nitro group.

    N,N-Dimethyl-4-nitroaniline: Another compound with a nitro group but different overall structure.

Uniqueness

Benzenamine, 4,4’-[(2-nitrophenyl)methylene]bis[N,N-dimethyl-] is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

57752-01-9

Molecular Formula

C23H25N3O2

Molecular Weight

375.5 g/mol

IUPAC Name

4-[[4-(dimethylamino)phenyl]-(2-nitrophenyl)methyl]-N,N-dimethylaniline

InChI

InChI=1S/C23H25N3O2/c1-24(2)19-13-9-17(10-14-19)23(18-11-15-20(16-12-18)25(3)4)21-7-5-6-8-22(21)26(27)28/h5-16,23H,1-4H3

InChI Key

QKBNMQZDWBVLML-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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